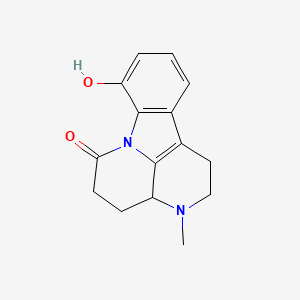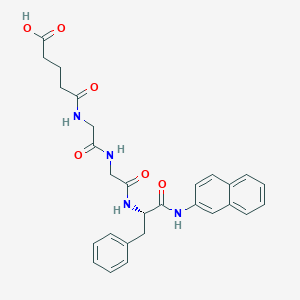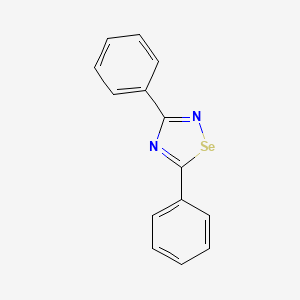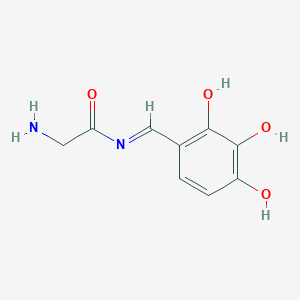
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide is a compound that features a Schiff base linkage between 2,3,4-trihydroxybenzaldehyde and glycinamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and glycinamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The Schiff base linkage can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenolic derivatives.
Applications De Recherche Scientifique
(Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide involves its interaction with molecular targets such as enzymes and receptors. The Schiff base linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. The phenolic hydroxyl groups contribute to its antioxidant properties by scavenging free radicals and preventing oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4-Trihydroxybenzaldehyde: The parent compound used in the synthesis of (Z)-N-(2,3,4-Trihydroxybenzylidene)glycinamide.
Glycinamide: The amine component used in the condensation reaction.
Other Schiff Bases: Compounds with similar Schiff base linkages but different aldehyde or amine components.
Uniqueness
This compound is unique due to the presence of multiple hydroxyl groups on the benzene ring, which enhances its reactivity and potential biological activity. Its ability to form stable metal complexes and its antioxidant properties make it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C9H10N2O4 |
|---|---|
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
2-amino-N-[(2,3,4-trihydroxyphenyl)methylidene]acetamide |
InChI |
InChI=1S/C9H10N2O4/c10-3-7(13)11-4-5-1-2-6(12)9(15)8(5)14/h1-2,4,12,14-15H,3,10H2 |
Clé InChI |
NKKRYURFOQCSMZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C=NC(=O)CN)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


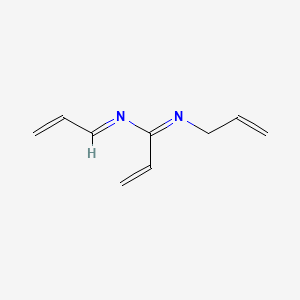
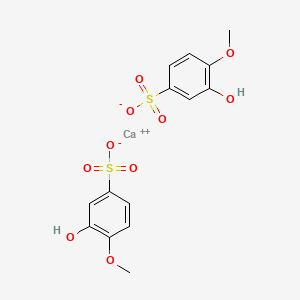
![(3-heptyl-5-hydroxyphenyl) 2-[(2S,3R,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B13803602.png)
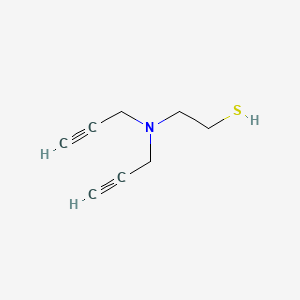
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-hydroxy-4,5',7,9,13-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B13803615.png)
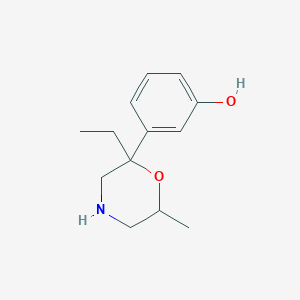
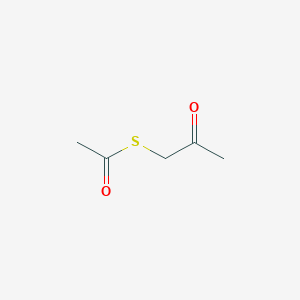
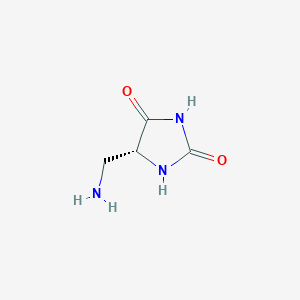
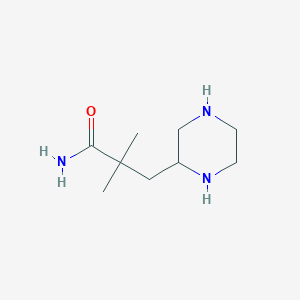
![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-fluoro-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13803638.png)
![tricyclo[8.4.1.13,8]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione](/img/structure/B13803643.png)
